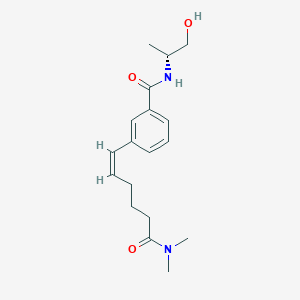
Benzonitrile, 2-amino-6-(phenylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氨基-6-苯硫基苯腈是一种有机化合物,分子式为C13H10N2S。它是苯腈的衍生物,在2位具有氨基,在6位具有苯硫基。
准备方法
合成路线和反应条件
合成2-氨基-6-苯硫基苯腈的一种常见方法是使2-氯-6-苯硫基苯腈与氨反应。 这种反应通常在温和条件下进行,使用合适的溶剂如乙醇或甲醇 .
工业生产方法
2-氨基-6-苯硫基苯腈的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高产率和效率。 此外,绿色化学方法,如使用离子液体作为溶剂和催化剂,可以用来减少对环境的影响 .
化学反应分析
反应类型
2-氨基-6-苯硫基苯腈可以进行各种化学反应,包括:
氧化: 苯硫基可以氧化成亚砜或砜。
还原: 腈基可以还原成伯胺。
取代: 氨基可以参与亲核取代反应.
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 可以使用锂铝氢化物或催化氢化等还原剂。
取代: 可以使用卤代烷烃或酰氯等试剂进行取代反应.
主要形成的产物
氧化: 亚砜和砜。
还原: 伯胺。
取代: 烷基化或酰化衍生物.
科学研究应用
2-氨基-6-苯硫基苯腈在科学研究中有几个应用:
化学: 它用作合成更复杂有机分子的构建单元。
生物学: 它可以用于研究酶相互作用,并作为某些生物途径的潜在抑制剂。
医学: 正在进行对其作为药物中间体的潜在用途的研究。
工业: 它用于生产染料、颜料和其他特种化学品.
作用机制
2-氨基-6-苯硫基苯腈的作用机制涉及它与特定分子靶标的相互作用。例如,氨基可以与生物分子形成氢键,而苯硫基可以参与疏水相互作用。 这些相互作用可以调节酶或受体的活性,从而导致各种生物效应 .
相似化合物的比较
类似化合物
2-氨基-6-甲硫基苯腈: 结构类似,但用甲硫基取代苯硫基。
2-氨基-6-苯硫基苯腈: 结构类似,但用苯硫基取代苯硫基.
独特性
2-氨基-6-苯硫基苯腈的独特之处在于它同时具有氨基和苯硫基,这赋予了它独特的化学和生物学性质。
属性
CAS 编号 |
123241-49-6 |
|---|---|
分子式 |
C13H10N2S |
分子量 |
226.30 g/mol |
IUPAC 名称 |
2-amino-6-phenylsulfanylbenzonitrile |
InChI |
InChI=1S/C13H10N2S/c14-9-11-12(15)7-4-8-13(11)16-10-5-2-1-3-6-10/h1-8H,15H2 |
InChI 键 |
MPKFSGFZCBOCIQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2C#N)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
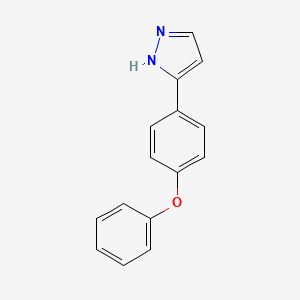
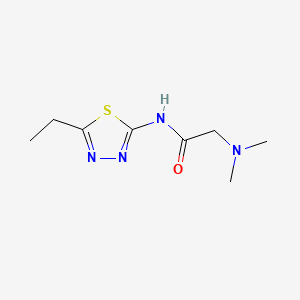
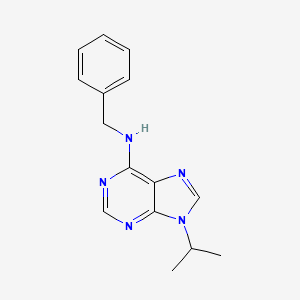


![N-(2-aminophenyl)-4-[(E)-3-(cyclopropylamino)-2-(4-fluorophenyl)-3-oxoprop-1-enyl]benzamide](/img/structure/B3061484.png)
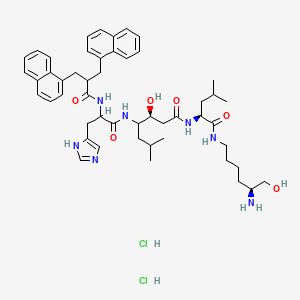
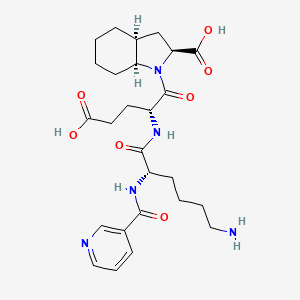

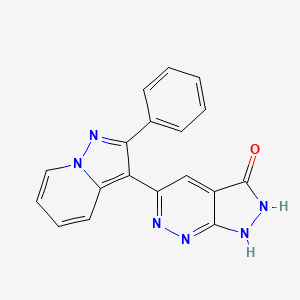
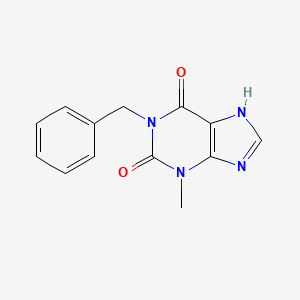
![Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-8-hydroxy-](/img/structure/B3061538.png)
![3-Benzo[a]anthracen-12-ylthiophene](/img/structure/B3061540.png)
